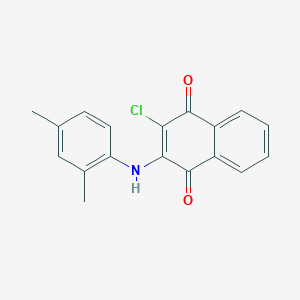
2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dimethylaniline. The reaction is usually carried out in an anhydrous environment to prevent any unwanted side reactions. The process involves the following steps:
Mixing: 2,3-dichloro-1,4-naphthoquinone and 2,4-dimethylaniline are mixed in a suitable solvent, such as anhydrous methanol.
Reaction: The mixture is stirred at a low temperature (around 0°C) to initiate the reaction.
Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
Isolation: After the reaction is complete, the product is isolated by concentrating the reaction mixture and extracting it with chloroform.
Purification: The crude product is purified by recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of various quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may target specific enzymes and proteins, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione is unique due to the presence of the 2,4-dimethylanilino group, which imparts specific chemical and biological properties. This structural feature may enhance its reactivity and potential therapeutic effects compared to other similar compounds .
Properties
CAS No. |
64505-56-2 |
|---|---|
Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-8-14(11(2)9-10)20-16-15(19)17(21)12-5-3-4-6-13(12)18(16)22/h3-9,20H,1-2H3 |
InChI Key |
IJZYXDWLIZWMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


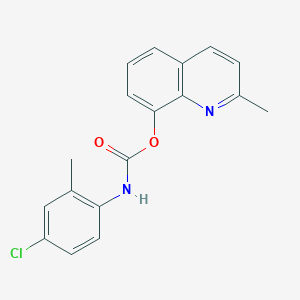
![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)
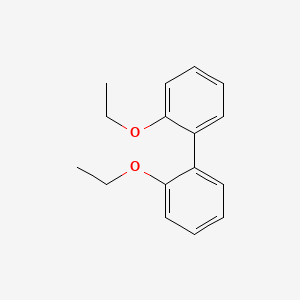
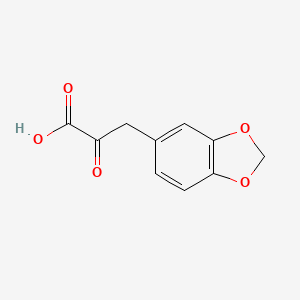
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)


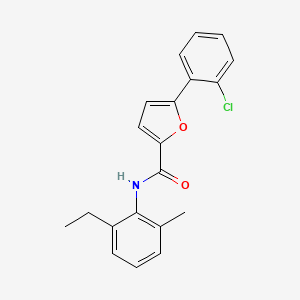

![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
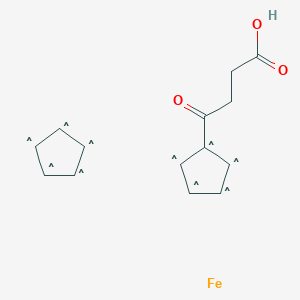
![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
